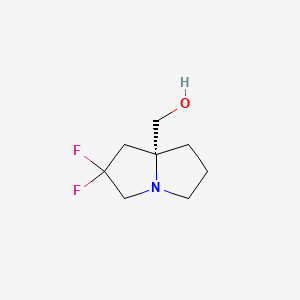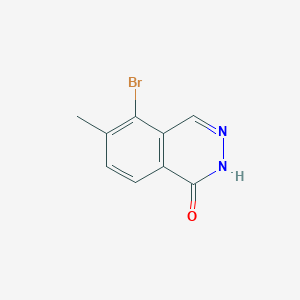
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid is a nitrogen-containing heterocyclic compound It is part of the quinoxaline family, which is known for its diverse pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination and oxidation steps. One common method includes the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, which is then chlorinated using thionyl chloride and oxidized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxylic acid derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .
科学的研究の応用
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new pharmaceuticals due to its diverse biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the derivative used .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with similar pharmacological properties.
Quinazoline: Another nitrogen-containing heterocycle with diverse biological activities.
Cinnoline: Structurally similar but with different pharmacological profiles.
Uniqueness
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H5ClN2O3 |
|---|---|
分子量 |
224.60 g/mol |
IUPAC名 |
5-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-2-1-3-5-6(4)12-8(13)7(11-5)9(14)15/h1-3H,(H,12,13)(H,14,15) |
InChIキー |
MPUQQAONMNFDJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)


![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)


![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)

